molecular formula C32H29ClN2O11 B054287 Actinoplanone F CAS No. 116200-79-4

Actinoplanone F

Cat. No. B054287
CAS RN: 116200-79-4
M. Wt: 653 g/mol
InChI Key: AHUILBBVEGTTTO-BENRWUELSA-N
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Description

Actinoplanone F is a natural product that was first isolated from Actinoplanes sp. in 1991. It belongs to the family of polyketides, which are a class of organic compounds that are synthesized by the enzymatic condensation of acyl-CoA thioesters. Actinoplanone F has been found to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Actinoplanone F has been studied extensively for its biological activities. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Actinoplanone F has also been shown to have antifungal activity against several fungal species, including Candida albicans. In addition, Actinoplanone F has been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of Actinoplanone F is not fully understood. However, it is believed that Actinoplanone F works by disrupting the cell membrane of bacteria and fungi. This disrupts the cell membrane integrity and leads to cell death. In addition, Actinoplanone F has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Actinoplanone F has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. Actinoplanone F has also been found to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, Actinoplanone F has been found to have anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

Actinoplanone F has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. In addition, Actinoplanone F has a wide range of biological activities, which makes it useful for studying various biological processes. However, Actinoplanone F is difficult to synthesize, which limits its availability for lab experiments. In addition, Actinoplanone F is expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for Actinoplanone F research. One direction is to study the mechanism of action of Actinoplanone F in more detail. This may lead to the development of new antibiotics, antifungal agents, and anticancer drugs. Another direction is to study the structure-activity relationship of Actinoplanone F, which may lead to the development of more potent and selective analogs. Finally, Actinoplanone F may be studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease, based on its inhibitory activity against acetylcholinesterase.

Synthesis Methods

Actinoplanone F is a complex natural product that is difficult to synthesize. The most common method for synthesizing Actinoplanone F is through fermentation of Actinoplanes sp. The fermentation process involves growing the bacteria in a nutrient-rich medium under controlled conditions. The Actinoplanone F is then extracted from the bacterial culture using various extraction techniques.

properties

CAS RN

116200-79-4

Product Name

Actinoplanone F

Molecular Formula

C32H29ClN2O11

Molecular Weight

653 g/mol

IUPAC Name

8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione

InChI

InChI=1S/C32H29ClN2O11/c1-10(12(3)36)34-35-11(2)24(33)14-6-13-7-17-20-22(18(13)25(38)19(14)32(35)41)27(40)23-26(39)21-16(42-4)8-15(37)28(43-5)30(21)46-31(23)29(20)45-9-44-17/h6,15-17,28,37-38,40H,7-9H2,1-5H3/b34-10+

InChI Key

AHUILBBVEGTTTO-BENRWUELSA-N

Isomeric SMILES

CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C)Cl

SMILES

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C(=O)C)Cl

Canonical SMILES

CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C)Cl

synonyms

Actinoplanone F

Origin of Product

United States

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